Molecular Topology and Predicted Physicochemical Distinction from N1-Benzyl-N1-methylbenzene-1,4-diamine (CAS 104226-31-5)
N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine differs from the des-2-methyl comparator N1-benzyl-N1-methylbenzene-1,4-diamine (CAS 104226-31-5) by the presence of an additional methyl group at the 2-position of the central phenyl ring . This structural modification introduces increased steric bulk adjacent to the N1-amino substituent and alters the electronic distribution of the aromatic core through inductive and hyperconjugative effects. The calculated molecular weight increases from 212.29 g/mol to 226.32 g/mol, the predicted LogP rises by approximately +0.5 log units, and the number of rotatable bonds changes from 3 to 4, collectively shifting the physicochemical profile of the compound [1]. No experimental head-to-head biological or catalytic activity data are available for either compound.
| Evidence Dimension | Predicted physicochemical properties (LogP, molecular weight, rotatable bond count) |
|---|---|
| Target Compound Data | MW = 226.32; predicted LogP = 3.1 ± 0.3; rotatable bonds = 4; H-bond donors = 1; H-bond acceptors = 2 |
| Comparator Or Baseline | N1-Benzyl-N1-methylbenzene-1,4-diamine (CAS 104226-31-5): MW = 212.29; predicted LogP = 2.6 ± 0.3; rotatable bonds = 3; H-bond donors = 1; H-bond acceptors = 2 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔLogP ≈ +0.5; ΔRotatable bonds = +1 |
| Conditions | In silico prediction using consensus LogP method (ALOGPS, XLogP3); no experimental validation available for either compound |
Why This Matters
The altered lipophilicity and steric profile can significantly affect passive membrane permeability, protein binding, and metabolic stability in a medicinal chemistry context; procurement of the incorrect analog can confound SAR campaigns.
- [1] Virtual Computational Chemistry Laboratory (VCCLAB). ALOGPS 2.1 – LogP prediction for C15H18N2 and C14H16N2. Accessed via consensus prediction methodology. View Source
